Octadec-9-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octadec-9-enoate is an octadecenoate in which the double bond is at C-9. It is a conjugate base of an octadec-9-enoic acid.

Applications De Recherche Scientifique

Ozonization in Polar Solvents

Octadec-9-enoate, when ozonized in polar solvents like water and methanol, undergoes chemical transformations. In an aqueous environment, it leads to the formation of aldehyde and carboxylic acid groups. Higher ozone doses further oxidize aldehyde to carboxylic acid groups. Methanolic ozonization, on the other hand, favors the formation of dimethyl acetal groups over aldehyde groups and leads to methylation of carboxylic acid groups (Killops, 1986).

Epoxidation Reactions

Epoxidation of octadec-9-enoate, along with other unsaturated fatty esters, with potassium peroxomonosulfate results in the formation of monoepoxy derivatives. This process is highly efficient, offering yields between 85% to 99%. The products of these reactions are identified through various spectroscopic methods (Lie Ken Jie & Pasha, 1998).

Novel Azido Fatty Acid Ester Derivatives

The compound has been used to create novel azido fatty acid ester derivatives. These derivatives were obtained through a series of chemical reactions starting from methyl octadec-11Z-en-9-ynoate, leading to various azido and epoxy compounds. These compounds are characterized by NMR spectroscopic and mass spectral analyses (Lie Ken Jie & Alam, 2001).

Autoxidation of Monethenoid Fatty Acids and Esters

Studies on the autoxidation of monethenoid fatty acids and esters, such as octadec-9-enoate, reveal the formation of a variety of oxidation products. These include hydroperoxides and their breakdown products, which are investigated separately for insights into the autoxidation mechanism (Gold & Skellon, 1959).

Synthesis and Characterization of Lubricating and Waxy Esters

Octadec-9-enyl dec-9-enoate has been synthesized as part of a study on lubricating and waxy esters. The research focuses on their crystallization behavior, melt behavior, and flow behavior, exploring the phase development and physical properties based on the molecule's structural characteristics (Bouzidi et al., 2013).

Phytochemical Investigation

In phytochemical research, octadec-9-enoate derivatives have been isolated from plants like Cayratia trifolia. These compounds are identified through spectroscopic analysis, contributing to the understanding of plant biochemistry and potential applications in various fields (Mann, Singh & Sharma, 2016).

Esterification Method Development

Research on esterification methods has explored the use of octadec-9-enoate in reactions with primary and secondary alcohols. These studies focus on creating efficient and mild conditions for esterification, contributing to synthetic organic chemistry (Pan et al., 2003).

Propriétés

Nom du produit |

Octadec-9-enoate |

|---|---|

Formule moléculaire |

C18H33O2- |

Poids moléculaire |

281.5 g/mol |

Nom IUPAC |

octadec-9-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1 |

Clé InChI |

ZQPPMHVWECSIRJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

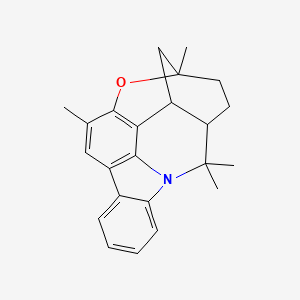

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)

![N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)